2-[(1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
2-[(1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form indoles . The subsequent steps involve the formation of the quinazolinone ring system through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound, with modifications to the indole or quinazolinone rings. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
2-[(1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may inhibit enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4-one have structural similarities and are studied for their pharmacological properties.
Uniqueness
2-[(1-Benzyl-2-oxo-2,3-dihydro-1H
Properties
IUPAC Name |
2-[(1-benzyl-2-oxo-3H-indol-3-yl)methyl]-3-phenylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3O2/c34-29-25(23-15-8-10-18-27(23)32(29)20-21-11-3-1-4-12-21)19-28-31-26-17-9-7-16-24(26)30(35)33(28)22-13-5-2-6-14-22/h1-18,25H,19-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPVYNBLHNEAKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)CC4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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